molecular formula C20H18O8 B1679252 Recoflavone CAS No. 203191-10-0

Recoflavone

Cat. No. B1679252
M. Wt: 386.4 g/mol
InChI Key: BCPQOBQIVJZOFL-UHFFFAOYSA-N
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Description

Recoflavone, also known as DA-6034, is a synthetic derivative of eupatilin and a flavonoid with anti-inflammatory effects for inflammatory bowel disease . It has been used in trials studying the treatment of Acute Gastritis, Dry Eye Syndrome, and Chronic Gastritis .


Synthesis Analysis

The synthesis of flavones, including Recoflavone, often involves a two-step process: (1) ortho-acylation of substituted phenols and (2) cyclodehydrogenation of the resulting o-hydroxychalcones . A one-pot synthesis method involving BiCl3/RuCl3-mediated synthesis has also been described .


Molecular Structure Analysis

Recoflavone has a molecular formula of C20H18O8 and an average molecular weight of 386.356 . It belongs to the class of organic compounds known as 5-o-methylated flavonoids, which are flavonoids with methoxy groups attached to the C5 atom of the flavonoid backbone .


Chemical Reactions Analysis

The most applied method for the synthesis of flavones and aurones, including Recoflavone, is based on the oxidative cyclization of o-hydroxychalcones . Depending on the reaction conditions and the structure of the precursor, several cyclization products can result simultaneously: flavones, flavanones, flavonols, and aurones .


Physical And Chemical Properties Analysis

Recoflavone has a molecular formula of C20H18O8, an exact mass of 386.10, and a molecular weight of 386.356 . It has a topological polar surface area of 101 Ų, a heavy atom count of 28, and a complexity of 603 .

Scientific Research Applications

1. Anticancer Properties

Amentoflavone has shown significant promise in cancer research. It has been found to inhibit metastatic potential in osteosarcoma cells by suppressing ERK/NF-κB activation, which is crucial in metastasis (Pan et al., 2017). Additionally, studies have highlighted its ability to induce apoptotic cell death in cancer cells, including breast cancer cells, via mitochondrial dysfunction (Pei et al., 2012).

2. Neuroprotective Effects

Amentoflavone exhibits neuroprotective effects, particularly in epilepsy models. It has been shown to protect hippocampal neurons in epilepsy mice through anti-inflammatory, antioxidative, and antiapoptotic actions, effectively preventing seizures (Zhang et al., 2015).

3. Anti-Inflammatory and Antioxidant Effects

The compound has demonstrated potent anti-inflammatory and antioxidant properties. For instance, it effectively inhibited the production of nitric oxide in macrophages by inhibiting NF-kappaB activation, underlying its anti-inflammatory effects (Woo et al., 2005). Additionally, it has been found to protect against oxidative damage in human erythrocytes and leucocytes (Bais & Prashar, 2015).

4. Antifungal Properties

In terms of antifungal properties, amentoflavone has shown significant effects against Candida albicans, inducing apoptotic cell death through mitochondrial dysfunction (Hwang et al., 2012).

5. Pharmacokinetics and Bioavailability

Research into the pharmacokinetics and bioavailability of amentoflavone reveals insights crucial for its therapeutic application. Studies using liquid chromatography-tandem mass spectrometry (LC-MS/MS) have provided a preliminary pharmacokinetic profile of amentoflavone in rats, which is essential for evaluating its biological efficacy and development (Liao et al., 2015).

Safety And Hazards

The safety and hazards of Recoflavone are not fully known as it is still under investigation. It has been used in clinical trials for the treatment of Acute Gastritis, Dry Eye Syndrome, and Chronic Gastritis .

Future Directions

Recoflavone has shown promise in clinical trials for the treatment of Dry Eye Syndromes and Gastritis . It is currently in Phase 3 of clinical trials . Future research may focus on further understanding its mechanism of action and potential therapeutic applications .

properties

IUPAC Name

2-[2-(3,4-dimethoxyphenyl)-5-methoxy-4-oxochromen-7-yl]oxyacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O8/c1-24-14-5-4-11(6-16(14)25-2)15-9-13(21)20-17(26-3)7-12(8-18(20)28-15)27-10-19(22)23/h4-9H,10H2,1-3H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCPQOBQIVJZOFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3OC)OCC(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50174205
Record name Recoflavone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50174205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

386.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Recoflavone

CAS RN

203191-10-0
Record name Recoflavone [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0203191100
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Recoflavone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12058
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Recoflavone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50174205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name RECOFLAVONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U96J5LG435
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
A Sekar, R Soundhararajan… - Biointerface Res. Appl …, 2021 - biointerfaceresearch.com
… Based on the docking score Recoflavone have a high score ranking compare to other compounds. The analog Recoflavone is said to possess good interaction with most of the targeted …
Number of citations: 13 biointerfaceresearch.com
AS Sony, X Suresh - The Open …, 2023 - openmedicinalchemistryjournal.com
Methods: Coronavirus enters host cells via the angiotensin-converting enzyme 2 receptors (ACE2). The SARS-CoV-2 spike glycoprotein is a potential target for medicinal chemists in …
N Moorthy, V Pratheepa… - Natural Products in …, 2018 - books.google.com
… Recoflavone is derived from the plant flavonoid eupatilin [106], which is the major component of a Korean traditional medicine called Stillen® marketed by Dong-A. It is being developed …
Number of citations: 4 books.google.com
MS Butler, AAB Robertson, MA Cooper - Natural product reports, 2014 - pubs.rsc.org
Covering: 2008–2013. Previous review: 2008, 25, 475 There are a significant number of natural product (NP) drugs in development. We review the 100 NP and NP-derived compounds …
Number of citations: 607 pubs.rsc.org
J Zhang - Optimization-based Molecular Dynamics Studies of …, 2023 - Springer
Shaw et al. (2020) selected 5152 drug molecules from the FDA drug library and found that during 2 μ \documentclass[12pt]{minimal} \usepackage{amsmath} \usepackage{wasysym} \…
Number of citations: 0 link.springer.com
K Xu, X Ren, J Wang, Q Zhang, XJ Fu… - Journal of Advanced …, 2023 - Elsevier
Background Flavonoids are one of the most important metabolites with vast structural diversity and a plethora of potential pharmacological applications, which have drawn considerable …
Number of citations: 3 www.sciencedirect.com
EJ Buenz, R Verpoorte, BA Bauer - Annual review of …, 2018 - annualreviews.org
Descriptions of the use of natural products in traditional medicine have served as starting points for new therapeutics. The details of the traditional use of these organisms can provide …
Number of citations: 76 www.annualreviews.org
M Parveen, AM Malla, F Ahmad, S Azaz… - Natural Products in …, 2018 - books.google.com
From the prehistoric time man has always struggle to fight and control diseases and motivated to nature for inspiration and guidance. During thousands of years of early human …
Number of citations: 3 books.google.com
J Zhang - Optimization-based Molecular Dynamics Studies of …, 2023 - Springer
Coronavirus SARS-CoV-2 spike glycoproteins (S-proteins) promote entry into cells and are the main target of antibodies and inhibitors. Angiotensin-converting enzyme 2 (ACE2) is the …
Number of citations: 0 link.springer.com
BA Syed, S Kumar, L Bielory - Current Opinion in Allergy and …, 2014 - journals.lww.com
Several promising modalities for AOID, particularly for allergic conjunctivitis, immune treatments for uveitis and dry eye syndrome are in late-stage development that could offer optimal …
Number of citations: 13 journals.lww.com

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